N-(3-methylbutyl)thian-3-amine N-(3-methylbutyl)thian-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783484
InChI: InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H21NS
Molecular Weight: 187.35 g/mol

N-(3-methylbutyl)thian-3-amine

CAS No.:

Cat. No.: VC17783484

Molecular Formula: C10H21NS

Molecular Weight: 187.35 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylbutyl)thian-3-amine -

Specification

Molecular Formula C10H21NS
Molecular Weight 187.35 g/mol
IUPAC Name N-(3-methylbutyl)thian-3-amine
Standard InChI InChI=1S/C10H21NS/c1-9(2)5-6-11-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3
Standard InChI Key POTARSDVLPDECC-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC1CCCSC1

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure is defined by two primary components: a thiane ring and a 3-methylbutyl substituent. The thiane ring adopts a chair conformation, with the sulfur atom occupying one axial position and the amine group at the equatorial 3-position . The 3-methylbutyl group (isoamyl group) branches from the nitrogen, introducing steric bulk that influences reactivity and intermolecular interactions. The S configuration at the 3-position of the thiane ring is confirmed by its IUPAC name and stereodescriptors .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(3S)-N-(3-methylbutyl)thian-3-aminePubChem
Molecular FormulaC₁₀H₂₁NSPubChem
Molecular Weight187.35 g/molPubChem
SMILES NotationCC(C)CCN[C@H]1CCCSC1PubChem
InChIKeyPOTARSDVLPDECC-JTQLQIEISA-NPubChem

Stereochemical Implications

The chiral center at the 3-position of the thiane ring dictates the compound’s enantiomeric purity and potential biological activity. Computational models predict that the S configuration optimizes hydrogen-bonding interactions with chiral receptors or enzymes, a feature critical in pharmaceutical contexts . The thiane ring’s sulfur atom contributes to electron-rich regions, enhancing nucleophilicity at the nitrogen center .

Synthesis and Reaction Pathways

Stereoselective Challenges

Achieving enantiomeric purity requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using Rhodium-BINAP complexes has succeeded in similar systems, though no specific data exists for this compound .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilic 3-methylbutyl group and polar amine moiety confer amphiphilic characteristics. Predicted logP values (≈2.5) suggest moderate solubility in organic solvents (e.g., dichloromethane, ethanol) and limited aqueous solubility . The thiane ring’s sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions, necessitating inert storage environments .

Spectroscopic Data

  • NMR: The thiane ring protons resonate between δ 1.2–2.8 ppm (¹H), with the sulfur atom deshielding adjacent carbons to δ 25–35 ppm (¹³C) .

  • MS: Molecular ion peak at m/z 187.35, with fragmentation patterns indicative of C–N bond cleavage .

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric catalytic routes to enhance enantiomeric excess.

  • Pharmacological Profiling: In vitro assays to assess bioactivity and toxicity.

  • Computational Modeling: DFT studies to predict reactivity and interaction with biological targets .

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